3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

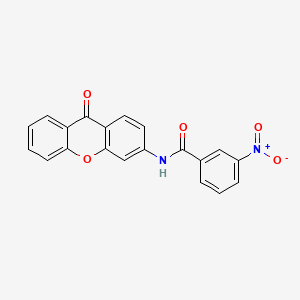

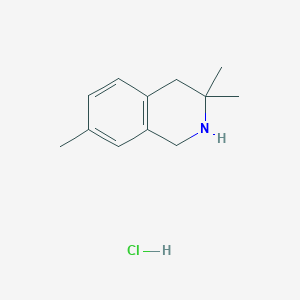

“3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is based on the tetrahydroisoquinoline scaffold, which is a common structural motif in various natural and synthetic compounds . The compound has three methyl groups attached to the nitrogen atom and the two carbon atoms adjacent to it .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Scientific Research Applications

Synthesis of Alkaloid Derivatives

This compound serves as a precursor for the synthesis of various alkaloid derivatives. These derivatives are structurally similar to natural alkaloids and possess a wide range of biological activities. The C(1)-functionalization of tetrahydroisoquinolines, including this compound, is a key step in the synthesis of these bioactive molecules .

Neurodegenerative Disease Research

Isoquinoline analogs, including those derived from this compound, have shown potential in the treatment of neurodegenerative diseases. They are studied for their ability to inhibit the formation of β-amyloid fibrils, which are implicated in diseases like Alzheimer’s .

Antineuroinflammatory Agents

Derivatives of tetrahydroisoquinoline, such as N-benzyl tetrahydroisoquinolines, are known to function as antineuroinflammatory agents. Research into the derivatives of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could lead to the development of new treatments for neuroinflammation .

Asymmetric Catalysis

Tetrahydroisoquinoline derivatives are used in asymmetric catalysis as chiral scaffolds. They are essential in the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry .

Multicomponent Reactions (MCRs)

This compound can be involved in multicomponent reactions, which are efficient methods for creating molecular diversity. MCRs involving this compound can lead to the synthesis of complex molecules with potential therapeutic applications .

Pharmaceutical Intermediate

As a versatile organic intermediate, 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the pharmaceutical industry to create a variety of drugs. Its role as an intermediate allows for the development of compounds with specific desired biological activities .

Future Directions

Mechanism of Action

Target of Action

The primary target of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is tyrosine hydroxylase (TH) . TH is an enzyme responsible for converting tyrosine to dopamine, a neurotransmitter that plays a crucial role in the nervous system .

Mode of Action

The compound interacts with its target, tyrosine hydroxylase, and reduces its activity . This interaction results in a decrease in dopamine levels in the brain .

Biochemical Pathways

The compound affects the dopaminergic pathway by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dopamine, leading to a decrease in dopamine levels . The downstream effects of this disruption can impact various neurological processes, as dopamine plays a key role in mood regulation, reward, and motor control.

Result of Action

The reduction in dopamine levels due to the action of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have significant molecular and cellular effects . These effects can manifest in various ways, potentially contributing to neurological disorders given dopamine’s critical role in the nervous system .

Action Environment

The action, efficacy, and stability of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Additionally, the compound’s ability to cross the blood-brain barrier is crucial for its action in the brain .

properties

IUPAC Name |

3,3,7-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-4-5-10-7-12(2,3)13-8-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDHWZFAABRCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(NC2)(C)C)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)

![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)

![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)